2-Isocyanato-5-methylbenzonitrile
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Overview
Description
2-Isocyanato-5-methylbenzonitrile: is an organic compound with the molecular formula C₉H₆N₂O . It is a derivative of benzonitrile, featuring an isocyanate group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-aminobenzonitrile with phosgene or triphosgene under controlled conditions. The reaction typically proceeds as follows: [ \text{5-methyl-2-aminobenzonitrile} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene due to its efficiency and availability. The reaction is carried out in a well-ventilated area with appropriate safety measures to handle the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-5-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as can be used to facilitate these reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanato-5-methylbenzonitrile is utilized in various scientific research applications, including:
Polymer Synthesis: It is used as a building block in the synthesis of polymers with specific properties.
Pharmaceutical Development: The compound is employed in the development of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the creation of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Isocyanato-5-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various chemical processes and applications .
Comparison with Similar Compounds
- 5-Fluoro-2-isocyanatobenzonitrile
- Methyl 4-isocyanobenzoate
- 3-Isocyanatopentane
Uniqueness: 2-Isocyanato-5-methylbenzonitrile is unique due to the presence of both an isocyanate group and a nitrile group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Properties
IUPAC Name |
2-isocyanato-5-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-9(11-6-12)8(4-7)5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMDRMRFYQMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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